molecular formula C10H10N4O3 B1522601 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1325303-68-1

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B1522601
CAS No.: 1325303-68-1
M. Wt: 234.21 g/mol
InChI Key: WZYLQMMLDCLZHH-UHFFFAOYSA-N
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Description

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound characterized by its unique structure, which includes an azido group (-N3) attached to an acetamide moiety, and a 2,3-dihydro-1,4-benzodioxin-6-yl group

Mechanism of Action

    Target of Action

    The primary targets of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively. Additionally, the compound has shown antibacterial activity against bacterial species such as B. subtilis and E. coli .

    Mode of Action

    This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of the enzymes, leading to changes in the biochemical processes they regulate.

    Result of Action

    The molecular and cellular effects of this compound’s action include the disruption of nerve signal transmission and inflammatory responses due to enzyme inhibition . Additionally, the compound’s antibacterial activity can inhibit bacterial biofilm growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with azidoacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques, which offer advantages in terms of scalability, efficiency, and safety. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The azido group can be oxidized to form nitroso or nitro derivatives.

  • Reduction: The azido group can be reduced to form amino derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

  • Substitution: Various nucleophiles, such as alkyl halides or amines, can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso- or nitro-derivatives of the compound.

  • Reduction: Amino-derivatives of the compound.

  • Substitution: Derivatives with different functional groups replacing the azido group.

Scientific Research Applications

2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound can be utilized in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-5-yl)acetamide

  • 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-7-yl)acetamide

  • 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-8-yl)acetamide

Uniqueness: 2-Azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its specific substitution pattern on the benzodioxin ring, which influences its reactivity and biological activity. This uniqueness allows for tailored applications in various scientific fields.

Properties

IUPAC Name

2-azido-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c11-14-12-6-10(15)13-7-1-2-8-9(5-7)17-4-3-16-8/h1-2,5H,3-4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYLQMMLDCLZHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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